Structural Differentiation: 5-Chloro-2-Methylphenyl Substitution Pattern Versus Common 4-Chlorophenyl or Unsubstituted Anilide Analogs
CAS 1156586-11-6 bears a 5-chloro-2-methyl substitution on the anilide phenyl ring, which is structurally distinct from the more common 4-chlorophenyl or unsubstituted phenyl analogs found in the Roche FABP4/5 inhibitor patent series [1]. The thiophen-2-ylmethylamino acetamide linker further differentiates it from compounds with direct thiophene-carboxamide linkages. In the patent family, substitution at the ortho position (relative to the acetamide nitrogen) with a methyl group, combined with meta-chloro, is a relatively uncommon motif, whereas para-substituted chloro is heavily exemplified. This substitution pattern affects both the electron density on the anilide ring and the dihedral angle between the phenyl and acetamide planes, parameters known to modulate FABP4/5 binding pocket occupancy [1].
| Evidence Dimension | Phenyl ring substitution pattern (position and identity of substituents) |
|---|---|
| Target Compound Data | 5-chloro (meta) and 2-methyl (ortho) on anilide ring; thiophen-2-ylmethylamino acetamide linker. MW 294.80, LogP 3.44, TPSA 41.13 |
| Comparator Or Baseline | Typical Roche patent exemplars: 4-chlorophenyl or 4-fluorophenyl with various thiophene-containing R2 groups; MW range ~280–450 Da |
| Quantified Difference | Substitution pattern is ortho/meta (5-chloro-2-methyl) vs. common para (4-chloro/4-fluoro). Quantitative ΔLogP and ΔTPSA relative to specific comparators not explicitly reported in available sources. |
| Conditions | Structural comparison based on patent Markush structures and vendor-reported physicochemical data |
Why This Matters
For FABP4/5 inhibitor research, the ortho-methyl group may confer a conformational bias that differentiates binding kinetics or subtype selectivity from para-substituted analogs; procurement decisions must account for this structural uniqueness when the research aim is to probe FABP4 vs. FABP5 selectivity or off-target profiling.
- [1] Kuehne H, Kuhn B, Ceccarelli SM, Obst Sander U, Richter H, Neidhart W, Buettelmann B. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Granted May 31, 2016. Assigned to Hoffmann-La Roche Inc. View Source
